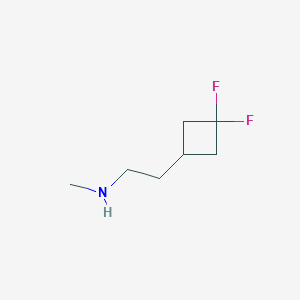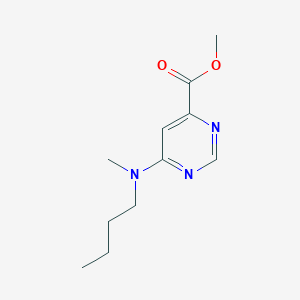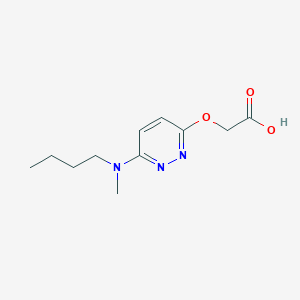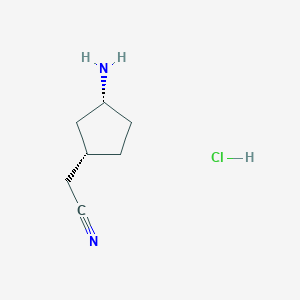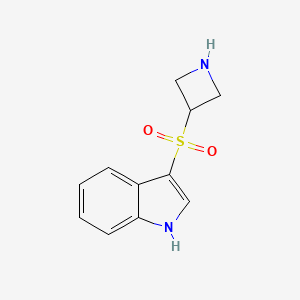
2-(Azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide
Vue d'ensemble
Description
The compound “2-(Azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It contains an azetidine ring, which is a four-membered ring with one nitrogen atom . It also contains a thiadiazinane ring, which is a six-membered ring with one sulfur atom and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine and thiadiazinane rings, as well as the cyclopropyl group attached to the thiadiazinane ring . The “1,1-dioxide” indicates the presence of two oxygen atoms double-bonded to the same carbon atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of heteroatoms and small rings in this compound would likely influence its properties, but without specific data, it’s hard to provide a detailed analysis .Applications De Recherche Scientifique
Synthesis Methods
The synthesis of N-substituted 1,2,5-thiadiazolidine and 1,2,6-thiadiazinane 1,1-dioxides, including structures similar to 2-(Azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide, has been achieved through reactions involving sulfuryl chloride with chloroethylamine or chloropropylamine hydrochlorides, followed by treatment with primary amines. This method, as detailed by Johnson et al. (2003), showcases a pathway to create a variety of thiadiazinane dioxides with potential for further functionalization and application in research settings (Johnson, Jewell, & Romero Donna Lee, 2003).
Antimicrobial Applications
The antimicrobial potential of compounds related to 2-(Azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide has been a focus of several studies. Saeed et al. (2020) synthesized a novel azetidin-2-one compound demonstrating significant antibacterial activity against various bacterial strains, including Bacillus cereus and Staphylococcus aureus, indicating the potential use of thiadiazinane dioxides in developing new antimicrobial agents (Saeed, Al-Jadaan, & Basil A. Abbas, 2020). Patel and Desai (2005) further support this application through their work on microwave-assisted, solvent-free synthesis of antimicrobial compounds from 2-aminothiadiazine, highlighting the efficiency and environmental benefits of such methods in creating bioactive thiadiazinane dioxides (Patel & Desai, 2005).
Biological Activity Evaluation
The exploration of thiadiazinane dioxides extends to evaluating their biological activities beyond antimicrobial effects. Khumalo et al. (2018) describe the synthesis of 1,2,4-thiadiazinane 1,1-dioxides through a three-component SuFEx type reaction, presenting a novel route for creating compounds with potential for further pharmacological evaluation, including their use as antimicrobial agents or in other medicinal chemistry applications (Khumalo et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2S/c13-15(14)11(8-2-3-8)4-1-5-12(15)9-6-10-7-9/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPMVTLCUCRFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)N(C1)C2CNC2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





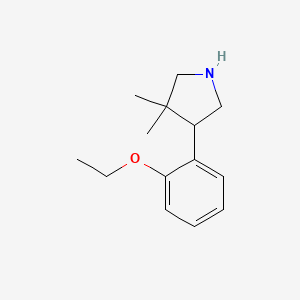
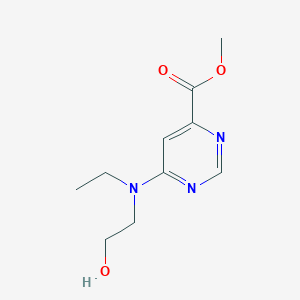
![N-ethyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480413.png)
![7-Cyclopentyl-5-azaspiro[2.4]heptane](/img/structure/B1480414.png)
![Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480416.png)
